molecular formula C16H34O3 B14414232 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol CAS No. 81546-37-4

2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol

Cat. No.: B14414232
CAS No.: 81546-37-4
M. Wt: 274.44 g/mol
InChI Key: RAFVNNPRGJPBFA-UHFFFAOYSA-N
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Description

2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol: is a chemical compound with the molecular formula C16H34O3 . It is characterized by its unique structure, which includes a dodecyl group (a twelve-carbon chain) attached to an ethoxyethanol backbone. This compound is often used in various industrial and research applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol typically involves the reaction of dodecanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 1-2 atmospheres .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products. It is also employed as a solvent in organic synthesis .

Biology: In biological research, this compound is used to study the interactions between lipids and proteins due to its amphiphilic nature. It can also be used in the formulation of liposomes for drug delivery .

Medicine: It is also investigated for its role in targeted drug delivery systems .

Industry: In industrial applications, this compound is used as an emulsifying agent in the production of cosmetics, detergents, and lubricants. Its ability to stabilize emulsions makes it valuable in various formulations .

Mechanism of Action

The mechanism of action of 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol primarily involves its interaction with lipid membranes. The dodecyl group integrates into the lipid bilayer, while the ethoxyethanol moiety interacts with the aqueous environment. This amphiphilic nature allows the compound to alter membrane fluidity and permeability, which can affect various cellular processes .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol lies in its longer carbon chain, which enhances its hydrophobic interactions and makes it more effective as a surfactant and emulsifying agent compared to its shorter-chain analogs .

Properties

CAS No.

81546-37-4

Molecular Formula

C16H34O3

Molecular Weight

274.44 g/mol

IUPAC Name

2-(2-dodecan-2-yloxyethoxy)ethanol

InChI

InChI=1S/C16H34O3/c1-3-4-5-6-7-8-9-10-11-16(2)19-15-14-18-13-12-17/h16-17H,3-15H2,1-2H3

InChI Key

RAFVNNPRGJPBFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)OCCOCCO

Origin of Product

United States

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